molecular formula C12H7F3O B8661392 2',4',5'-Trifluoro-biphenyl-4-ol

2',4',5'-Trifluoro-biphenyl-4-ol

Cat. No.: B8661392
M. Wt: 224.18 g/mol
InChI Key: QAKGDDAPVJPUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4',5'-Trifluoro-biphenyl-4-ol is a high-value fluorinated aromatic compound offered for research and development purposes. This compound belongs to a class of chemicals recognized for their significant role in advancing organic synthesis, particularly in the development of active ingredients for agrochemicals and pharmaceuticals . The strategic incorporation of fluorine atoms onto the biphenyl scaffold profoundly influences the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity enhances the compound's stability and can impact its reactivity, making it a crucial intermediate for constructing more complex molecules . Researchers utilize this compound primarily as a key building block in cross-coupling reactions, such as Suzuki-Miyaura couplings, to create novel compounds for testing and development . The phenolic hydroxyl group provides a versatile site for further functionalization, enabling its integration into larger molecular architectures or its use in creating derivatives like esters. As a polyfluorinated biphenylol, it is of specific interest in material science for the creation of polymers with enhanced thermal stability and chemical resistance . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

4-(2,4,5-trifluorophenyl)phenol

InChI

InChI=1S/C12H7F3O/c13-10-6-12(15)11(14)5-9(10)7-1-3-8(16)4-2-7/h1-6,16H

InChI Key

QAKGDDAPVJPUNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2F)F)F)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 ,4 ,5 Trifluoro Biphenyl 4 Ol and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for 2',4',5'-Trifluoro-biphenyl-4-ol is not available in the public domain or scientific literature reviewed. A proper analysis would require specific data sets for ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for the aromatic protons of this compound, are not documented in the available resources. Such data would be crucial for confirming the substitution pattern on the two phenyl rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with Fluorine Coupling Insights

Similarly, ¹³C NMR data for this compound, which would reveal the chemical shifts of all carbon atoms and the characteristic carbon-fluorine (C-F) coupling constants, could not be located. This information is vital for unambiguous assignment of the carbon skeleton. For instance, in other fluorinated biphenyls, spin-spin interactions with ¹⁹F are observed, providing valuable structural information. mdpi.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a powerful technique for characterizing fluorinated organic compounds due to its wide chemical shift range and sensitivity to the local electronic environment. nih.gov However, no ¹⁹F NMR spectrum for this compound has been reported in the searched literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the O-H stretching of the phenol (B47542) group, C-F stretching, and aromatic C-H and C=C stretching would be expected. While extensive libraries of FTIR spectra exist thermofisher.com, a specific spectrum for this compound is not available.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. No HRMS data, which would confirm the molecular formula of C₁₂H₇F₃O for this compound, has been published. Analysis of the fragmentation pattern would further elucidate the structure by showing characteristic losses of fragments.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. This method provides invaluable insights into the molecular geometry, intermolecular interactions, and packing of molecules in the crystal lattice. For complex organic molecules like fluorinated biphenyls, XRD is instrumental in understanding their structure-property relationships.

Single-Crystal X-ray Diffraction (SC-XRD) for Conformational and Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's crystal structure. nih.govnih.gov By analyzing the diffraction pattern of a single crystal, researchers can determine bond lengths, bond angles, and torsion angles with high accuracy. This level of detail is crucial for understanding the conformational preferences of flexible molecules like biphenyls, where rotation around the central carbon-carbon bond can lead to different dihedral angles.

In the context of fluorinated biphenyls, SC-XRD studies have revealed important structural features. For instance, the introduction of fluorine atoms can significantly influence the planarity of the biphenyl (B1667301) system. nih.gov The dihedral angle between the two phenyl rings is a key parameter, and its value is affected by the size and position of the substituents. nih.gov Ortho-substitution, in particular, can lead to a more twisted conformation to alleviate steric hindrance. nih.gov

Furthermore, SC-XRD analysis provides a detailed picture of the crystal packing, which is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. nih.govuky.edu The hydroxyl group in biphenyl-4-ol derivatives can act as both a hydrogen bond donor and acceptor, playing a significant role in the formation of supramolecular architectures. The fluorine atoms can also participate in weak hydrogen bonds and other intermolecular interactions, further influencing the crystal packing. nih.gov

Table 1: Illustrative Crystallographic Data for a Hypothetical Fluorinated Biphenyl Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.85
c (Å)18.92
β (°)98.5
Volume (ų)1120.5
Z4
Dihedral Angle (°)45.2

Complementary Analytical Techniques for Purity and Isomeric Assessment

Beyond structural elucidation, a comprehensive characterization of this compound requires the use of various analytical techniques to assess its purity and identify any potential isomers.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for separating and quantifying components in a mixture. scielo.br For fluorinated biphenyls, reversed-phase HPLC with a C18 or a specialized biphenyl stationary phase is often employed. scielo.brnih.gov The use of a biphenyl phase can offer enhanced selectivity for aromatic compounds due to π-π interactions. phenomenex.com The method can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.br Detection is commonly achieved using a diode-array detector (DAD) or a mass spectrometer (MS). scielo.br HPLC methods can be validated to ensure accuracy, precision, and linearity, with typical limits of detection (LOD) and quantification (LOQ) in the low µg/mL range. scielo.br

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another essential tool for the analysis of volatile and semi-volatile compounds like fluorinated biphenyls. nih.govresearchgate.net Prior to analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte. nih.gov GC-MS provides both retention time information for separation and mass spectral data for identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of elemental composition. nih.gov

Melting point analysis is a fundamental technique for assessing the purity of a crystalline solid. xula.edupdx.edu A pure compound will typically exhibit a sharp melting point range, while impurities will cause a depression and broadening of the melting range. xula.edupdx.edu By comparing the experimentally determined melting point with a literature value, one can get an initial indication of purity.

Table 2: Analytical Techniques for Purity and Isomeric Assessment

TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and mobile phase. scielo.brPurity determination, quantification, separation of isomers. scielo.brchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. nih.govIdentification and quantification of volatile impurities and isomers. nih.govresearchgate.net
Melting PointDetermination of the temperature range over which a solid transitions to a liquid. xula.eduAssessment of purity; a narrow range indicates high purity. xula.edupdx.edu

Computational and Theoretical Investigations of 2 ,4 ,5 Trifluoro Biphenyl 4 Ol and Fluorinated Biphenyl Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for studying a wide range of chemical phenomena. nih.gov This approach has been extensively applied to fluorinated biphenyl (B1667301) systems to elucidate their fundamental properties.

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Transitions

The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.comacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and the energy required for electronic transitions. nih.govacadpubl.eu

In the context of fluorinated biphenyls, DFT calculations have been employed to determine the energies and spatial distributions of the HOMO and LUMO. nih.govacs.org For instance, in a study of several difluorinated biphenyl compounds, the HOMO and LUMO energies were calculated using the B3LYP/6-311+G* level of theory. nih.govacs.org The spatial arrangement of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient areas. acadpubl.eu Analysis of FMOs in various fluorinated organic semiconductors has shown that the introduction of fluorine atoms can significantly influence the energy levels and the spatial overlap between the HOMO and LUMO, thereby tuning the electronic and photophysical properties of the material. researchgate.net

Elucidation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acadpubl.eu The MEP maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies regions of positive potential, indicating sites for nucleophilic attack. acadpubl.eu

Investigation of Natural Bond Orbital (NBO) Charges and Intermolecular Interactions

In the study of fluorinated biphenyls, NBO analysis has been instrumental in understanding the nature of intermolecular interactions. For example, in a series of new difluorinated biphenyl compounds, NBO charge analysis indicated that the molecules would interact noticeably with each other in the solid phase and with polar solvent molecules. nih.govnih.gov This is a consequence of the charge delocalization and hyperconjugative interactions revealed by the NBO method. The theory explains how interactions between filled (donor) and empty (acceptor) orbitals lead to stabilization, a concept that is crucial for understanding phenomena like the anomeric effect. rsc.org

Calculation of Global Reactivity Descriptors (GRPs)

The ionization potential (IP ≈ -E_HOMO) and electron affinity (EA ≈ -E_LUMO) are fundamental properties that relate to the energy required to remove or add an electron, respectively. researchgate.net From these, other descriptors can be calculated:

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (IP + EA) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (IP - EA) / 2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

DFT calculations have been used to determine these GRDs for various fluorinated biphenyls. nih.gov For instance, in a study of five new difluorinated biphenyl compounds, the analysis of GRDs suggested that all compounds were relatively stable in redox reactions, with some being more reactive than others. nih.govnih.gov This type of analysis is crucial for predicting the chemical behavior and stability of these compounds in different environments. researchgate.net

DescriptorFormula
Ionization Potential (IP)IP ≈ -E_HOMO
Electron Affinity (EA)EA ≈ -E_LUMO
Electronegativity (χ)χ = (IP + EA) / 2
Chemical Hardness (η)η = (IP - EA) / 2
Chemical Softness (S)S = 1 / η
Electrophilicity Index (ω)ω = μ² / (2η)

Conformational Analysis and Torsional Dynamics in Fluorinated Biaryls

Dihedral Angle Potential Energy Surface Mapping

The potential energy surface (PES) for the dihedral angle of a biaryl molecule describes the change in energy as the two rings rotate relative to each other. researchgate.netresearchgate.net Mapping this surface provides valuable information about the molecule's conformational preferences, the energy barriers to rotation, and the dynamics of this motion. nih.gov

Influence of Fluorine Substitution on Rotational Barriers and Atropisomerism

The phenomenon of atropisomerism, which arises from hindered rotation around a single bond, is a critical aspect of biphenyl chemistry. In fluorinated biphenyl systems, the substitution of hydrogen with fluorine atoms significantly influences the rotational barriers and the potential for stable atropisomers.

The size of the ortho-substituents is a primary determinant of the rotational energy barrier. capes.gov.br The introduction of bulky groups in the ortho positions of biphenyls can create sufficient steric hindrance to restrict free rotation, leading to the existence of separable atropisomers. pharmaguideline.com While fluorine is relatively small, its presence in the ortho position can contribute to the rotational barrier. More significantly, the buttressing effect of adjacent alkyl groups can further enhance this barrier. capes.gov.brresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been crucial in quantifying these rotational barriers. For instance, calculations on 2,2'-dihalogenated biphenyls have shown that 2,2'-difluoro biphenyl exhibits a rotational double minimum. acs.org The interplay of steric and electronic effects governs the conformational preferences and the height of the rotational barrier. Electron-donating groups have been observed to decrease the rotational energy barrier in 2,2′-bis(trifluoromethyl)biphenyl derivatives, while electron-accepting groups show the opposite effect. capes.gov.brresearchgate.net This suggests that the electronic nature of substituents, in addition to their size, plays a key role in modulating the rotational dynamics.

Table 1: Factors Influencing Rotational Barriers in Fluorinated Biphenyls

FactorInfluence on Rotational BarrierReference
Ortho-Substitution Increases barrier due to steric hindrance. capes.gov.brpharmaguideline.com
Buttressing Effect Adjacent groups enhance the steric effect of ortho-substituents. capes.gov.brresearchgate.net
Electronic Effects Electron-donating groups can decrease the barrier, while electron-accepting groups can increase it. capes.gov.brresearchgate.net
Substitution Pattern The overall arrangement of substituents affects molecular symmetry and rotational dynamics. researchgate.net

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic data of complex molecules like 2',4',5'-Trifluoro-biphenyl-4-ol. nih.gov Methods such as DFT are widely used to calculate various spectroscopic parameters, offering insights that complement experimental findings. nih.govacs.org

NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.org For fluorinated biphenyls, these calculations are particularly valuable for assigning signals in complex spectra, especially for carbons bonded to fluorine, where C-F coupling can lead to doublet signals. nih.govacs.org The computational analysis of NMR spectra aids in the structural elucidation of newly synthesized compounds. nih.govacs.org

Infrared (IR) and UV-Vis Spectroscopy: Theoretical IR spectra, computed through vibrational frequency analysis, can be compared with experimental Fourier Transform Infrared (FTIR) spectra to identify characteristic functional groups. nih.govacs.org For instance, the aromatic C-H stretching and C=C bond vibrations can be assigned based on calculated frequencies. nih.gov Similarly, theoretical UV-Vis spectra can be generated to understand the electronic transitions within the molecule. The maximum absorption wavelengths (λmax) observed in experimental spectra can be correlated with the calculated electronic transitions, providing insights into the conjugated system of the biphenyl rings. nih.govacs.org

Table 2: Theoretical and Experimental Spectroscopic Data for Fluorinated Biphenyl Derivatives

Spectroscopic TechniquePredicted/Observed FeaturesReference
¹H NMR Distinct signals for aromatic protons, with coupling patterns influenced by fluorine substitution. nih.govacs.org
¹³C NMR Characteristic signals for carbons, with C-F coupling leading to doublets for fluorinated carbons. nih.govacs.org
FTIR Aromatic C-H stretching, C=C bond vibrations, and C-F stretching bands. nih.govacs.org
UV-Vis Absorption maxima indicative of electronic transitions within the conjugated biphenyl system. nih.govacs.org

Computational Studies on the Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine atoms into the biphenyl scaffold profoundly alters its molecular properties, a phenomenon extensively explored through computational studies. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications. nih.gov

Electronic Properties: Fluorine substitution significantly impacts the electronic distribution within the molecule. nih.gov Computational analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) studies, reveal changes in charge distribution and the potential for intermolecular interactions. nih.govacs.orgacs.org The presence of fluorine can enhance dipole-dipole interactions and influence how the molecule interacts with its environment, including polar solvents. nih.govacs.orgacs.org This modulation of electronic properties is crucial for applications in materials science and medicinal chemistry.

Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence crystal packing and molecular recognition. researchgate.netacs.org Computational studies have shown that fluorine substitution can lead to more closely packed structures in the solid state, which is beneficial for charge transport in organic electronic materials. researchgate.net The ability of fluorine to modulate intermolecular forces is a key aspect of its role in "molecular tuning."

Reactivity and Stability: The global reactivity parameters of fluorinated biphenyls, such as chemical hardness and electrophilicity, can be computationally evaluated. nih.govacs.org These calculations provide insights into the kinetic stability of the compounds in redox reactions. nih.govacs.org Furthermore, the strong C-F bond can enhance the metabolic stability of fluorinated compounds, a property that is highly desirable in drug design. nih.gov

Table 3: Effects of Fluorine Substitution on the Molecular Properties of Biphenyl Systems

Molecular PropertyEffect of Fluorine SubstitutionComputational MethodReference
Electronic Distribution Alters charge distribution and molecular electrostatic potential.NBO, MEP nih.govacs.orgacs.org
Intermolecular Interactions Can participate in hydrogen and halogen bonds, influencing packing.DFT researchgate.netacs.org
Reactivity Modulates global reactivity descriptors like hardness and electrophilicity.DFT nih.govacs.org
Metabolic Stability The strong C-F bond can increase resistance to metabolic degradation.- nih.gov

Chemical Reactivity and Derivatization Strategies for the Hydroxyl Moiety of 2 ,4 ,5 Trifluoro Biphenyl 4 Ol

Modification of the Hydroxyl Group for Analytical Applications

Derivatization of the hydroxyl group is a common strategy to improve the analytical characteristics of phenolic compounds for chromatographic and spectroscopic analysis. These modifications can increase volatility, enhance thermal stability, and introduce specific tags for improved detection.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the direct analysis of phenolic compounds like 2',4',5'-Trifluoro-biphenyl-4-ol by GC can be challenging due to their polarity and potential for hydrogen bonding, which can lead to poor peak shape and adsorption on the chromatographic column. Silylation is a widely used derivatization technique to address these issues by converting the polar hydroxyl group into a less polar and more volatile silyl ether. gcms.czmdpi.com

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The reaction involves the substitution of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. For this compound, the reaction with BSTFA would proceed as follows:

Figure 1: Silylation of this compound with BSTFA

This compound + BSTFA → 2',4',5'-Trifluoro-4-(trimethylsilyloxy)biphenyl + Byproducts

The resulting trimethylsilyl ether is significantly more volatile and thermally stable, making it amenable to GC and GC-Mass Spectrometry (GC-MS) analysis. The choice of solvent can influence the reaction rate, with acetone often facilitating rapid derivatization. nih.gov This derivatization not only improves chromatographic performance but also aids in mass spectral identification due to the characteristic fragmentation patterns of TMS derivatives.

Parameter Effect of Silylation Common Reagents Analytical Technique
PolarityDecreasedBSTFA, MSTFAGC, GC-MS
VolatilityIncreased
Thermal StabilityIncreased
Peak ShapeImproved (more symmetrical)

Acylation and esterification reactions are employed to modify the hydroxyl group for both chromatographic and spectroscopic analysis. These reactions involve the conversion of the hydroxyl group into an ester. For spectroscopic applications, derivatizing agents that introduce a chromophore or a fluorophore can significantly enhance detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.

A common acylation method is the reaction with an acid anhydride or an acyl chloride in the presence of a base. For instance, trifluoroacetic anhydride can be used to form a trifluoroacetate ester. nih.gov Halogenated acyl groups can enhance the electron-capturing properties of the derivative, making it suitable for GC with electron capture detection (GC-ECD), a highly sensitive technique for detecting halogenated compounds. nih.gov

The esterification of fluorinated aromatic carboxylic acids has been studied, and these methodologies can be adapted for the acylation of fluorinated phenols. researchgate.netnih.govrsc.org The reaction of this compound with trifluoroacetic anhydride would yield the corresponding trifluoroacetate ester, which is amenable to GC-MS analysis and can exhibit specific fragmentation patterns. nih.gov

Derivatization Reagent Example Purpose Analytical Technique
AcylationTrifluoroacetic anhydrideEnhance volatility and ECD responseGC-ECD, GC-MS
EsterificationFluorinated benzoyl chlorideIntroduce chromophore for UV detectionHPLC-UV

Functional Group Interconversion and Further Derivatization

The hydroxyl group of this compound can be converted into other functional groups to synthesize a range of derivatives. A common transformation is the conversion of the phenol (B47542) to an ether. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a classic method for this purpose. For example, methylation can be achieved by treating this compound with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. prepchem.comchemicalbook.com

The synthesis of 4-methoxybiphenyl from 4-phenylphenol using dimethyl sulfate and sodium hydroxide serves as a relevant precedent. prepchem.com Applying this to this compound would likely yield 2',4',5'-Trifluoro-4-methoxybiphenyl. The electron-withdrawing nature of the fluorine atoms may increase the acidity of the phenolic proton, potentially facilitating the formation of the phenoxide intermediate.

Other functional group interconversions can also be envisaged. For instance, the hydroxyl group can be converted into a good leaving group, such as a triflate, which can then be displaced by a variety of nucleophiles in transition metal-catalyzed cross-coupling reactions. This opens up possibilities for introducing a wide range of substituents at the 4-position of the biphenyl (B1667301) system.

Starting Material Reagents Product Reaction Type
This compoundDimethyl sulfate, Base2',4',5'-Trifluoro-4-methoxybiphenylWilliamson Ether Synthesis
This compoundTriflic anhydride, Pyridine (B92270)2',4',5'-Trifluorobiphenyl-4-yl trifluoromethanesulfonateTriflation

Exploration of Regioselective Reactions on the Fluorinated Biphenyl Scaffold

The presence of both a hydroxyl group (or its protected form) and fluorine atoms on the biphenyl scaffold of this compound can direct the regioselectivity of further electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while fluorine is a deactivating but also ortho-, para-directing group.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Both hydroxyl (as its conjugate base, the phenoxide) and fluorine atoms can act as DMGs. The relative directing ability of these groups and their interplay on the this compound scaffold would determine the site of metalation and subsequent electrophilic quench.

Given that fluorine is a potent directing group for metalation, it is plausible that lithiation could occur ortho to a fluorine atom. researchgate.net However, the strongly directing nature of the hydroxyl group (or a protected ether derivative) would also significantly influence the outcome. For instance, in the non-fluorinated ring containing the hydroxyl group, metalation would be expected to occur at the positions ortho to the hydroxyl. In the fluorinated ring, the fluorine atoms would direct metalation. The specific reaction conditions, including the choice of base and solvent, would be critical in controlling the regioselectivity.

The regioselective introduction of new substituents onto the aromatic rings allows for the synthesis of a diverse library of derivatives with tailored properties. For example, after regioselective lithiation, reaction with various electrophiles could introduce alkyl, carboxyl, or other functional groups at specific positions.

Directing Group Expected Position of Metalation Potential Electrophiles
Hydroxyl/AlkoxyOrtho to the hydroxyl/alkoxy groupAlkyl halides, Carbon dioxide, Aldehydes
FluorineOrtho to a fluorine atomAlkyl halides, Carbon dioxide, Aldehydes

Advanced Materials Science Applications and Research Perspectives of 2 ,4 ,5 Trifluoro Biphenyl 4 Ol As a Molecular Building Block

Integration into Functional Organic Materials

The versatility of 2',4',5'-Trifluoro-biphenyl-4-ol allows for its incorporation into a variety of functional organic materials, where its specific properties can be harnessed to achieve desired performance characteristics.

Application in Liquid Crystalline Compounds

Fluorinated biphenyl (B1667301) derivatives are key components in the formulation of advanced liquid crystal (LC) mixtures. researchgate.net The presence of fluorine atoms can lead to a significant reduction in absorption in the near-infrared (NIR) and medium-wavelength infrared (MWIR) regions, making them promising for applications requiring high transparency in these spectral ranges. researchgate.net For instance, liquid crystalline mixtures composed of terphenyl and biphenyl derivatives with fluorinated lateral substituents have been developed for use in large aperture lenses. researchgate.net

The introduction of this compound and related structures into LC mixtures can induce the formation of specific liquid crystal phases, such as the smectic A phase, which can be advantageous for particular applications. researchgate.net Furthermore, the high birefringence of these compounds is a desirable property for many electro-optical devices. researchgate.net A patent has been filed for 3,4,5-trifluoro-biphenyl liquid crystal compounds containing an ethylene (B1197577) bridge, which are noted for their wide liquid crystal phase region and large dielectric anisotropy, making them suitable for twisted nematic (TN), super-twisted nematic (STN), and thin-film transistor (TFT) liquid-crystal displays. google.com

Table 1: Properties of Liquid Crystals Containing Fluorinated Biphenyls
Compound TypeKey PropertiesPotential ApplicationsReference
Fluorinated biphenyl and terphenyl derivativesReduced NIR and MWIR absorption, high birefringenceLarge aperture lenses, electro-optical devices researchgate.net
3,4,5-trifluoro-biphenyl compounds with ethylene bridgeWide liquid crystal phase region, large dielectric anisotropyTN, STN, and TFT displays google.com

Development of Organic Semiconductor Components

In the field of organic electronics, fluorinated aryl and polyaryl compounds are utilized due to the high stability of the C-F bond, low polarizability, and the small size of the fluorine atom, which lead to weak intermolecular dispersion interactions. nih.gov These characteristics are beneficial for applications in organic solar cells, dye-sensitized solar cells, and molecular wires in diodes. nih.gov The synthesis of novel difluorinated biphenyl compounds via Suzuki-Miyaura coupling has been reported, with the resulting materials showing potential for use in organic semiconductors. nih.gov

Table 2: Research Findings on Fluorinated Biphenyls in Organic Semiconductors
Research FocusKey FindingsSignificanceReference
Synthesis of new difluorinated biphenyl compoundsSuccessful synthesis via Suzuki-Miyaura coupling with good yields.Provides new materials for organic semiconductor applications. nih.gov
Biphenyl enamines as p-type semiconductorsSubtle structural changes lead to notable property variations; some materials show high thermal stability and mobility.Demonstrates the potential of biphenyl-based materials for organic light-emitting diodes and solar cells. nih.gov
High-performance n-type and ambipolar semiconductorsFluorination is a key strategy for designing high-performance materials for OTFTs.Highlights the importance of fluorinated biphenyls in advancing organic electronics. rsc.orgmagtech.com.cn

Precursors for Polymer Synthesis (e.g., Polyimides)

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable optical and dielectric properties. researchgate.netresearchgate.net The incorporation of trifluoromethyl (-CF3) groups into the polymer backbone can enhance solubility, optical transparency, and reduce the dielectric constant and moisture absorption. researchgate.net

Diamine monomers containing fluorinated biphenyl units are key precursors for the synthesis of these advanced polyimides. For example, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) is a widely used monomer in the preparation of fluorinated polyimides. titech.ac.jp Polyimides derived from TFDB and various dianhydrides, such as 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), exhibit high optical transparency, low dielectric constant, low water absorption, and a low refractive index. titech.ac.jp The properties of these polyimides can be tailored by copolymerization, allowing for precise control over the refractive index and other characteristics for optoelectronic applications. titech.ac.jp

Table 3: Properties of Fluorinated Polyimides Derived from Biphenyl Precursors
Polymer SystemKey PropertiesPotential ApplicationsReference
Polyimides from 2'-methyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzeneHigh solubility, good optical transparency (81.4%-86.8% at 450 nm), good mechanical and thermal properties.Optical films, high-temperature resistant materials. researchgate.net
Polyimides from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) and 6FDAHigh optical transparency, low dielectric constant, low water absorption, low refractive index.Optoelectronic components, waveguides. titech.ac.jp

Role in Porous Materials and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage and separation. The use of fluorinated building blocks, such as derivatives of this compound, can impart specific properties to the resulting COFs.

For example, a fluorinated imine-linked COF, HHU-COF-2, was synthesized from 1,3,5-tris-(4-aminophenyl)triazine and 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde. nih.gov The successful formation of this network structure was confirmed by various analytical techniques. nih.gov Such fluorinated COFs are being investigated for their potential in CO2/CH4 separation. nih.gov The introduction of fluorine atoms can enhance the interaction with specific gas molecules, leading to improved separation performance. The synthesis of COFs can be achieved through various methods, including solvothermal and microwave-assisted techniques, to yield materials with high crystallinity and porosity. bcu.ac.uk

Rational Design of Ligands and Catalytic Systems Featuring Fluorinated Biphenyl Scaffolds

The electron-withdrawing nature of fluorine atoms makes fluorinated biphenyl scaffolds attractive for the design of ligands in catalysis. acs.org The electronic properties of the ligand can be fine-tuned by the number and position of fluorine substituents, which in turn influences the activity and selectivity of the metal catalyst. acs.org

Fluorinated biphenyl phosphine (B1218219) ligands, such as JohnPhos-type ligands, have been shown to accelerate homogeneous gold(I) catalysis. acs.org Kinetic and computational studies have revealed that the presence of fluorine atoms on the biphenyl moiety of the ligand leads to more reactive organo-gold intermediates. acs.org This has been demonstrated in benchmark reactions like the indole-hydroarylation of 1,6-enynes. acs.org Similarly, new biaryl monophosphine ligands have been developed for palladium-catalyzed fluorination reactions, enabling the conversion of aryl triflates and bromides to aryl fluorides with high regioselectivity at room temperature. acs.org The design of these ligands is crucial for overcoming challenges such as the difficult C-F reductive elimination from Pd(II) complexes. acs.org

Future Research Directions in Fluorinated Biaryl Chemistry

The field of fluorinated biaryl chemistry continues to evolve, with several promising research directions emerging. A key area of future research will be the development of more efficient and sustainable synthetic methods for producing fluorinated biphenyl compounds. This includes the exploration of novel catalytic systems with lower catalyst loadings and the use of more environmentally friendly reagents and solvents. sci-hub.segoogle.com

Further investigation into the structure-property relationships of fluorinated materials is also crucial. For instance, a deeper understanding of how the precise placement of fluorine atoms on the biphenyl core affects the properties of liquid crystals, organic semiconductors, and polymers will enable the rational design of materials with enhanced performance characteristics. researchgate.netnih.govresearchgate.net

In the context of porous materials, the synthesis of novel fluorinated COFs with tailored pore sizes and functionalities for specific applications, such as the capture of fluorinated pollutants or selective gas separations, represents a significant area for future exploration. bcu.ac.uk

Finally, the design and application of new chiral fluorinated biphenyl ligands for asymmetric catalysis remains a vibrant area of research. nih.gov The development of ligands that can achieve high enantioselectivity in a broader range of chemical transformations will have a significant impact on the synthesis of pharmaceuticals and other fine chemicals. nih.govacs.org

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2',4',5'-Trifluoro-biphenyl-4-ol, and how can purity be optimized?

  • Methodological Answer : A Suzuki-Miyaura cross-coupling reaction is commonly employed, using a fluorinated arylboronic acid and a halogenated phenol precursor under palladium catalysis . Post-synthesis, purity can be enhanced via recrystallization in ethanol/water mixtures or gradient HPLC (C18 column, acetonitrile/water mobile phase). Monitor fluorinated intermediates using 19F^{19}\text{F} NMR to confirm regioselectivity and avoid side products like over-fluorinated analogs .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR. For crystallography, employ Mercury software to visualize intermolecular interactions (e.g., F···H hydrogen bonding) and validate packing patterns . NMR assignments should align with DFT-calculated chemical shifts (Gaussian09 or ORCA) to resolve ambiguities in fluorine substituent positions .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational models for fluorinated biphenyl systems?

  • Methodological Answer : Discrepancies between experimental 19F^{19}\text{F} NMR shifts and DFT predictions may arise from solvent effects or crystal-packing forces. Use explicit solvent models in DFT (e.g., COSMO-RS) and compare with solid-state NMR or variable-temperature crystallography . For crystallographic disorder (common in flexible fluorinated groups), apply twin refinement protocols in SHELXL .

Q. What experimental strategies can elucidate the electronic effects of fluorine substituents on biphenyl reactivity?

  • Methodological Answer : Design kinetic studies (e.g., Hammett plots) using derivatives with varying fluorine substitution patterns. Monitor reaction rates in electrophilic aromatic substitution (e.g., nitration) via LC-MS. Isotopic labeling (e.g., 18O^{18}\text{O} in phenolic hydroxyl groups) can track regiochemical outcomes. Pair with NBO analysis (Gaussian09) to quantify electron-withdrawing effects .

Q. How to optimize crystallization conditions for this compound in high-symmetry space groups?

  • Methodological Answer : Screen solvents with low dielectric constants (e.g., hexane/ethyl acetate) to promote π-π stacking. Use the Materials Module in Mercury to identify analogous fluorinated structures in the CSD database and replicate their crystallization parameters . For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine against multi-domain data .

Notes

  • Methodological rigor is prioritized, with references to peer-reviewed tools (SHELX, Mercury) and synthetic protocols.
  • Advanced questions emphasize problem-solving in structural ambiguity, electronic effects, and data reconciliation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.